molecular formula C9H8ClFO2 B7989193 3-Ethoxy-4-fluorobenzoyl chloride

3-Ethoxy-4-fluorobenzoyl chloride

Cat. No.: B7989193
M. Wt: 202.61 g/mol
InChI Key: LPBHAWNQEGUPND-UHFFFAOYSA-N
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Description

3-Ethoxy-4-fluorobenzoyl chloride is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an ethoxy group at the 3-position and a fluorine atom at the 4-position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-fluorobenzoyl chloride typically involves the chlorination of 3-ethoxy-4-fluorobenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-fluorobenzoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Ethoxy-4-fluorobenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the preparation of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-fluorobenzoyl chloride depends on the specific application and the target moleculeThis can lead to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-4-fluorobenzoyl chloride is unique due to the presence of both the ethoxy and fluorine substituents on the benzene ring. This combination of substituents can influence the compound’s reactivity and the properties of the molecules derived from it, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-ethoxy-4-fluorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-8-5-6(9(10)12)3-4-7(8)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBHAWNQEGUPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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